Cas no 102281-52-7 (Diastovaricin I)

Diastovaricin I structure
Diastovaricin I structure
Product Name:Diastovaricin I
CAS No:102281-52-7
MF:C39H45NO10
MW:687.775312185287
CID:159947
PubChem ID:342933
Update Time:2025-10-12

Diastovaricin I Chemical and Physical Properties

Names and Identifiers

    • 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24S,25E)-
    • 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydr
    • 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24
    • Diastovaricin I
    • (4E,6Z)-30-Dechloro-2-demethyl-30-hydroxynaphthomycin A
    • (6E,8Z,10Z,12S,13S,16E,19S,20Z,22S,23S,24S)-13,19,23,28,32-pentahydroxy-12,16,22,24,26,29-hexamethyl-13,14,19,22,23,24-hexahydro-31,3-(metheno)-4-benzazacyclononacosine-1,2,5,15,27(4H,12H,18H)-pentone
    • Diastovaricins I
    • Naphthomycin A, 30-dechloro-2-demethyl-30-hydroxy-, (4E,6Z)-
    • 30-Hydroxy-naphthomycin C
    • NCI60_003611
    • 102281-52-7
    • 4,10,14,20,34-Pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone
    • DB-089096
    • 228399-50-6
    • Inchi: 1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)
    • InChI Key: VMGZUMXAOXKLLT-UHFFFAOYSA-N
    • SMILES: OC1C(C=CC(CC=C(C)C(CC(C(C=CC=CC=CC(NC2C(C(C3=C(C=2O)C=C(C)C(=C3C(C(C)=CC1C)=O)O)=O)=O)=O)C)O)=O)O)C

Computed Properties

  • Exact Mass: 687.304347
  • Monoisotopic Mass: 687.304347
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 0
  • Complexity: 1540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 199

Experimental Properties

  • Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 983.5°Cat760mmHg
  • Flash Point: 548.6°C
  • Refractive Index: 1.632
  • Solubility: Insuluble (4.1E-4 g/L) (25 ºC),
  • PSA: 202.02000
  • LogP: 4.73870

Diastovaricin I Pricemore >>

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Diastovaricin I Related Literature

Additional information on Diastovaricin I

Diastovaricin I (CAS No. 102281-52-7): A Promising Compound in the Field of Medicinal Chemistry

Diastovaricin I (CAS No. 102281-52-7) is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound, isolated from the marine sponge Theonella swinhoei, belongs to a class of bioactive metabolites known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The chemical structure of Diastovaricin I is characterized by a complex polycyclic framework, which includes multiple fused rings and functional groups such as hydroxyl, carbonyl, and amide functionalities. This intricate architecture contributes to its high biological activity and selectivity, making it a valuable target for medicinal chemists and pharmacologists.

Recent studies have highlighted the potential of Diastovaricin I in various therapeutic areas. One of the most promising applications is in the field of oncology. Research conducted by a team at the National Cancer Institute demonstrated that Diastovaricin I exhibits potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, such as the inhibition of PI3K/Akt and MAPK pathways.

In addition to its anticancer properties, Diastovaricin I has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Antibiotics reported that Diastovaricin I effectively inhibits the growth of multidrug-resistant strains of Mycobacterium tuberculosis, a major global health concern. This finding underscores the potential of Diastovaricin I as a lead compound for the development of novel antibiotics.

The antiviral activity of Diastovaricin I has also been investigated. Research conducted at the University of California, San Francisco, revealed that Diastovaricin I exhibits broad-spectrum antiviral activity against several enveloped viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism involves the disruption of viral entry into host cells, thereby preventing viral replication and spread.

Beyond its direct biological activities, Diastovaricin I has been explored as a scaffold for drug discovery and development. Medicinal chemists have synthesized numerous analogs and derivatives to optimize its pharmacological properties, such as potency, selectivity, and bioavailability. These efforts have led to the identification of several promising lead compounds with enhanced therapeutic potential.

The safety profile of Diastovaricin I is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that Diastovaricin I exhibits low toxicity in animal models, suggesting a favorable safety margin for further clinical evaluation. However, ongoing research is necessary to fully understand its pharmacokinetics and potential side effects in humans.

In conclusion, Diastovaricin I (CAS No. 102281-52-7) represents a promising compound with diverse therapeutic applications in oncology, antimicrobial therapy, and antiviral treatment. Its unique chemical structure and broad-spectrum biological activities make it an attractive target for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications, Diastovaricin I holds significant promise for addressing unmet medical needs and improving patient outcomes.

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